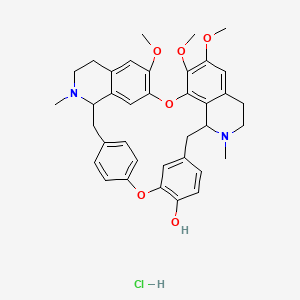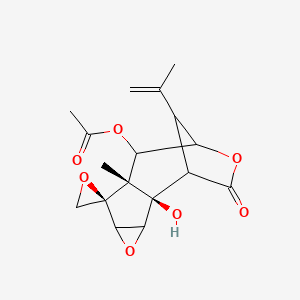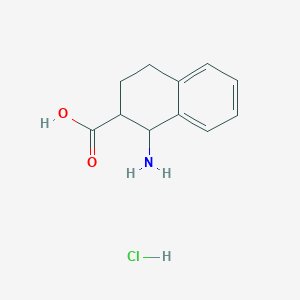
Berbamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It has been studied for its potential therapeutic effects, particularly in the fields of oncology and virology. This compound has shown promise in inhibiting various viral infections, including SARS-CoV-2, and has been explored for its anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Berbamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the methoxy groups on the benzyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of berbamine, which can be further explored for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Berbamine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying bis-benzylisoquinoline alkaloids.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential in treating cancers, viral infections, and neurodegenerative diseases. .
Industry: Utilized in the development of antiviral and anticancer drugs
Wirkmechanismus
Berbamine hydrochloride exerts its effects through various molecular targets and pathways:
Antiviral Action: Inhibits viral entry by binding to the post-fusion core of the viral spike protein, preventing membrane fusion.
Anticancer Action: Induces apoptosis and inhibits autophagy in cancer cells by activating the ROS-MAPK pathway and inhibiting lysosomal acidification.
Neuroprotective Action: Reduces the deposition of amyloid-beta and neurofibrillary tangles in Alzheimer’s disease models.
Vergleich Mit ähnlichen Verbindungen
Berbamine hydrochloride is compared with other bis-benzylisoquinoline alkaloids such as:
- Liensinine
- Isoliensinine
- Tetrandrine
- Fangchinoline
- Cepharanthine
These compounds share similar structural features but differ in their specific pharmacological activities. This compound is unique in its potent antiviral and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C37H41ClN2O6 |
|---|---|
Molekulargewicht |
645.2 g/mol |
IUPAC-Name |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |
InChI-Schlüssel |
SFPGJACKHKXGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)



![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)


![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)


